N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl, nitrobenzoyl, and oxopiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-(4-morpholinyl)phenyl)-N’-(4-nitrobenzoyl)thiourea
- 1-(4-nitrobenzoyl)-4-phenylpiperazine
Uniqueness
N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17FN4O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C19H17FN4O5/c20-13-3-5-14(6-4-13)22-17(25)11-16-18(26)21-9-10-23(16)19(27)12-1-7-15(8-2-12)24(28)29/h1-8,16H,9-11H2,(H,21,26)(H,22,25) |
InChI Key |
PPIIOAZUVXKWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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